molecular formula C10H8ClF3O2 B14857402 Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate

Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate

Cat. No.: B14857402
M. Wt: 252.62 g/mol
InChI Key: HKHIGOJVJQBIGC-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate is a substituted benzoate ester characterized by a chloromethyl (-CH2Cl) group at the 3-position and a trifluoromethyl (-CF3) group at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in coupling reactions and functional group transformations .

Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(15)7-2-6(5-11)3-8(4-7)10(12,13)14/h2-4H,5H2,1H3

InChI Key

HKHIGOJVJQBIGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CCl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(chloromethyl)-5-(trifluoromethyl)benzoic acid.

    Esterification: The benzoic acid derivative is then subjected to esterification using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the desired methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced forms of the ester group.

Scientific Research Applications

Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy. The chloromethyl group can act as a reactive site for further chemical modifications, allowing for the design of compounds with tailored biological activities.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Functional Groups Key Substituents Reactivity Highlights Applications References
Methyl 3-(chloromethyl)-5-(trifluoromethyl)benzoate Methyl ester 3-CH2Cl, 5-CF3 Nucleophilic substitution at CH2Cl Pharmaceutical intermediates
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate Ethyl ester 2-Cl, 5-F, 3-CF3 Enhanced lipophilicity Fluorinated drug candidates
3-Chloro-5-(trifluoromethyl)benzoyl chloride Acyl chloride 3-Cl, 5-CF3 Rapid amide formation Agrochemical precursors
Methyl 3-bromo-5-(trifluoromethyl)benzoate Methyl ester 3-Br, 5-CF3 Suzuki cross-coupling Bioactive molecule synthesis
tert-Butyl benzoate derivative tert-Butyl ester Trifluoropropyl, heterocyclic Hydrolysis resistance Prodrug development

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